

# In Vitro Biological Activity of Influenza NP (147-155): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Influenza NP (147-155) (TFA)

Cat. No.: B12423960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of the influenza nucleoprotein (NP) peptide fragment 147-155. This peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2K'd'[1][2]. Its ability to elicit potent CD8+ T cell responses makes it a crucial target for influenza vaccine and therapeutic development. This document details the key in vitro activities, experimental protocols, and associated quantitative data, presented in a format designed for laboratory use and strategic planning.

### **Core Biological Activities**

The primary in vitro biological activity of the Influenza NP (147-155) peptide is the stimulation of influenza-specific CD8+ T cells. This manifests in several measurable outcomes:

- CTL-Mediated Cytotoxicity: NP (147-155)-pulsed target cells are efficiently lysed by NP-specific CD8+ cytotoxic T lymphocytes. This activity is a cornerstone of the adaptive immune response to influenza infection[3].
- T-Cell Proliferation and Activation: The peptide induces the proliferation and activation of NP (147-155)-specific CD8+ T cells from immunized animals.



 Cytokine Secretion: Upon recognition of the peptide presented by antigen-presenting cells (APCs), CD8+ T cells secrete effector cytokines, most notably Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2)[4][5].

## **Quantitative Data Summary**

The following tables summarize quantitative data from various in vitro studies investigating the biological activity of Influenza NP (147-155). These values provide a reference for expected experimental outcomes and assay setup.

Table 1: Peptide Concentrations for T-Cell Stimulation

| Assay Type                                  | Peptide<br>Concentration | Cell Type                            | Source |
|---------------------------------------------|--------------------------|--------------------------------------|--------|
| In vitro restimulation of lymphocytes       | 5 μg/ml                  | Mouse<br>splenocytes/lymphocy<br>tes | [4][5] |
| IFN-y ELISPOT                               | 5 μg/ml                  | Mouse splenocytes                    | [6]    |
| Intracellular Cytokine<br>Staining (ICS)    | 1 μ g/sample             | Mouse splenocytes                    | [7]    |
| 51Cr-Release Assay<br>(Target cell pulsing) | 10 μg                    | P815 mastocytoma cells               | [8]    |

Table 2: Representative T-Cell Responses



| Assay Type                               | Response Metric                                | Experimental<br>Conditions                                                                    | Source |
|------------------------------------------|------------------------------------------------|-----------------------------------------------------------------------------------------------|--------|
| IFN-y ELISPOT                            | ~10-45 SFC/10^6<br>splenocytes                 | Splenocytes from mice immunized with NP protein or recombinant vaccinia virus expressing NP.  | [6]    |
| In vivo Cytotoxicity<br>Assay            | 17-45% specific lysis                          | Target cells pulsed with NP (147-155) transferred into immunized mice.                        | [6]    |
| Intracellular Cytokine<br>Staining (ICS) | Varies (e.g., >0.5% of<br>CD8+ T cells IFN-γ+) | Splenocytes from adenovirus-vectored NP vaccine immunized mice, stimulated with NP (147-155). | [9]    |

### **Experimental Protocols and Workflows**

Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.

### **Peptide Pulsing of Target Cells for Cytotoxicity Assays**

This protocol describes the process of loading target cells with the NP (147-155) peptide, making them recognizable and susceptible to lysis by NP-specific CTLs.

#### Methodology:

- Cell Preparation: Culture P815 mastocytoma cells (H-2d compatible) to the desired density.
- Peptide Incubation: Incubate P815 cells with the synthetic NP (147-155) peptide (e.g., at 10 μg/ml) in serum-free media for 1 hour at 37°C in a 5% CO2 incubator[8].







- Labeling: Add 100  $\mu$ Ci of Na51CrO4 to the cell suspension and incubate for an additional 90 minutes[8].
- Washing: Wash the peptide-pulsed and labeled target cells extensively with media to remove excess peptide and unincorporated 51Cr.
- Co-culture: The prepared target cells are now ready for co-culture with effector CTLs in a 51Cr-release assay.







Peptide Pulsing and Labeling Workflow

1 hr, 37°C

90 min





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. Primary pulmonary cytotoxic T lymphocytes induced by immunization with a vaccinia virus recombinant expressing influenza A virus nucleoprotein peptide do not protect mice against challenge PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of mucosal virus infection by influenza nucleoprotein-specific CD8+ cytotoxic T lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivated Influenza Vaccine That Provides Rapid, Innate-Immune-System-Mediated Protection and Subsequent Long-Term Adaptive Immunity PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. Potent immune responses and in vitro pro-inflammatory cytokine suppression by a novel adenovirus vaccine vector based on rare human serotype 28 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Biological Activity of Influenza NP (147-155): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12423960#biological-activity-of-influenza-np-147155-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com